molecular formula C11H20O2 B13219626 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid

1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid

Cat. No.: B13219626
M. Wt: 184.27 g/mol
InChI Key: WVEYDANOSIAMSF-UHFFFAOYSA-N
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Description

1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its highly substituted cyclopentane ring. The molecular formula of this compound is C11H20O2 , and it has a molecular weight of 184.28 g/mol . This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of cyclopentane derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the cyclopentane ring .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, would apply to any scaled-up production process.

Chemical Reactions Analysis

1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating and steric effects of the methyl groups on the cyclopentane ring. These effects can alter the compound’s reactivity and selectivity in various reactions.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can be compared to other cyclopentane derivatives, such as:

The uniqueness of this compound lies in its highly substituted cyclopentane ring, which imparts distinct steric and electronic properties that can be leveraged in various chemical and biological contexts.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,2,2,5,5-pentamethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-9(2)6-7-10(3,4)11(9,5)8(12)13/h6-7H2,1-5H3,(H,12,13)

InChI Key

WVEYDANOSIAMSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1(C)C(=O)O)(C)C)C

Origin of Product

United States

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